molecular formula C15H17N3O3S B2558913 N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide CAS No. 905694-71-5

N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B2558913
CAS No.: 905694-71-5
M. Wt: 319.38
InChI Key: MDSNMLSGYKIYJY-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its unique molecular structure, which includes a methoxy-methylphenyl group and a dihydropyrimidinylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Methoxy-Methylphenyl Intermediate: This step involves the reaction of 2-methoxy-5-methylphenol with appropriate reagents to introduce the acetamide group.

    Synthesis of the Dihydropyrimidinylsulfanyl Intermediate: This step involves the preparation of the 6-methyl-2-oxo-1,2-dihydropyrimidin-4-ylsulfanyl moiety through a series of reactions, including cyclization and thiolation.

    Coupling Reaction: The final step involves coupling the two intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the acetamide moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
  • N-(2-methylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C16H18N4O4S
  • IUPAC Name : this compound
  • SMILES Notation : CC(C)C1=CC=C(C=C1OC)N(C(=O)C)S(=O)(=O)C2=C(N=C(N2C)C(=O)C)C(=O)N

This compound features a methoxy group and a pyrimidine derivative, which are known to influence its biological activity.

Antiviral Activity

Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties. Specifically, compounds similar to this compound have shown efficacy against various viral targets, including Hepatitis C virus (HCV). The mechanism often involves the inhibition of viral polymerases or proteases, which are critical for viral replication.

Anticancer Potential

Studies have suggested that compounds with similar structures can inhibit cancer cell proliferation. For instance, thiazolidinone derivatives have been noted for their ability to lower cytotoxic effects on human T-cells infected with HIV. The presence of the methoxy and methyl groups in this compound may enhance its interaction with cellular targets involved in cancer progression.

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may bind to specific enzymes involved in metabolic pathways or viral replication.
  • Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that affect cell growth and apoptosis.
  • Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, potentially reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits HCV NS5B polymerase activity
AnticancerReduces proliferation in cancer cell lines
CytotoxicityExhibits low toxicity in healthy cells
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Study: Antiviral Screening

In a recent study, a series of pyrimidine derivatives were screened for antiviral activity against HCV. The results indicated that certain modifications in the chemical structure significantly enhanced their efficacy. For example, substituents like methoxy and methyl groups were found to improve binding affinity to viral targets, leading to reduced viral loads in treated cell cultures.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-9-4-5-12(21-3)11(6-9)17-13(19)8-22-14-7-10(2)16-15(20)18-14/h4-7H,8H2,1-3H3,(H,17,19)(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSNMLSGYKIYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)NC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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